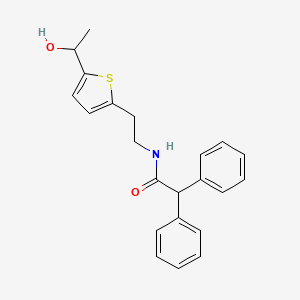

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide

Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a thiophene core substituted with a 1-hydroxyethyl group at the 5-position, linked via an ethyl chain to a 2,2-diphenylacetamide moiety. The diphenylacetamide scaffold is well-documented in pharmaceuticals, such as darifenacin (a muscarinic receptor antagonist for overactive bladder) , and is known for its conformational flexibility and capacity to engage in hydrogen bonding via the amide group .

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c1-16(24)20-13-12-19(26-20)14-15-23-22(25)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,21,24H,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYOOYJUUCUVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | DMF, 60°C, 3h | 93% | |

| Reduction | NaBH₄, MeOH, 0°C → RT | 85–90% |

Amide Bond Formation: Coupling Thiophene and Diphenylacetamide

The target molecule requires coupling the thiophene intermediate with 2,2-diphenylacetyl chloride. ACS Omega outlines a robust two-step acylation protocol:

- Activation of carboxylic acid : Treating 2,2-diphenylacetic acid with thionyl chloride (SOCl₂) generates the reactive acyl chloride.

- Nucleophilic substitution : Reacting the acyl chloride with the amine-containing thiophene intermediate (2-(5-(1-hydroxyethyl)thiophen-2-yl)ethylamine) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

Mechanistic Insight :

- The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

- Triethylamine neutralizes HCl byproduct, shifting equilibrium toward product formation.

Optimization Data:

Spectroscopic Characterization and Validation

Post-synthesis validation is critical. The compound’s structure is confirmed via:

- Nuclear Magnetic Resonance (NMR) :

- Fourier-Transform Infrared Spectroscopy (FT-IR) :

Challenges and Mitigation Strategies

Steric Hindrance in Acylation

The bulky 2,2-diphenylacetyl group may impede amine access to the acyl chloride. Solutions include:

Hydroxyethyl Group Stability

The secondary alcohol is prone to oxidation. Mitigation involves:

- Conducting reductions under inert atmosphere (N₂/Ar).

- Adding stabilizing agents (e.g., 2,6-di-tert-butyl-4-methylphenol) during storage.

Applications and Derivative Synthesis

The compound serves as a precursor for bioactive molecules. Patent WO2001012189A1 highlights its utility in synthesizing pyrazole-acetamide hybrids with antimicrobial properties. For example:

- Reacting the title compound with 3-cyclopropyl-1H-pyrazole-5-amine yields analogs active against Candida glabrata (MIC: 2–4 μg/mL).

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives, such as reducing the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, Friedel-Crafts catalysts (AlCl3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone derivative, while reduction can yield alcohol derivatives.

Scientific Research Applications

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Containing Acetamides

Several thiophene-based acetamide derivatives have been synthesized for antimicrobial applications:

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These compounds demonstrate potent antibacterial activity, particularly against Gram-positive bacteria.

- N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: The methylthio group increases electron density on the thiophene ring, which may influence binding to bacterial DNA gyrase .

Key Differences : The target compound’s hydroxyethyl group introduces a polar functional group absent in bromo or methylthio derivatives, likely altering solubility and target affinity.

Diphenylacetamide Pharmaceuticals

- Darifenacin Hydrobromide : A clinically approved antimuscarinic agent with a diphenylacetamide core. Its activity relies on the stereochemistry of the pyrrolidine ring and the diphenyl motif’s ability to occupy hydrophobic pockets in muscarinic receptors .

- Fenpiverine and Loperamide : These derivatives exploit the diphenylacetamide scaffold for antispasmodic and antidiarrheal effects, respectively .

Key Differences : The target compound replaces the traditional heterocyclic amine (e.g., pyrrolidine in darifenacin) with a thiophene-ethyl chain, suggesting a divergent pharmacological target.

Chloroacetamide Herbicides

- Alachlor and Pretilachlor : These agrochemicals share the acetamide backbone but feature chloro and alkyl/aryl substitutions optimized for herbicidal activity via inhibition of very-long-chain fatty acid synthesis .

Physicochemical and Crystallographic Comparisons

- Crystal Packing : The parent compound 2,2-diphenylacetamide exhibits a dihedral angle of ~85° between benzene rings, stabilized by N–H⋯O and C–H⋯O interactions . The hydroxyethyl-thiophene moiety in the target compound may introduce additional hydrogen-bonding sites, altering crystallinity.

- Solubility : Hydroxyethyl substitution likely increases aqueous solubility compared to lipophilic analogs like bromothiophene derivatives .

Q & A

Q. How can machine learning improve the prediction of this compound’s off-target interactions?

- Methodological Answer : Train random forest models on ChEMBL bioactivity data (e.g., 10,000+ compounds with kinase inhibition data). Use RDKit descriptors (e.g., Morgan fingerprints) and SHAP values to interpret feature importance. Validate predictions with thermal shift assays (ΔT > 2°C indicates binding) for top-predicted off-targets (e.g., JAK2 vs. ABL1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.